molecular formula C12H17NO2 B2829033 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1504693-51-9

2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2829033
CAS No.: 1504693-51-9
M. Wt: 207.273
InChI Key: GLKZLMXELQFUOC-UHFFFAOYSA-N
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Description

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, mixture of diastereomers, is a chemical compound with the molecular formula C12H17NO2 . This compound is known for its unique structure, which includes a naphthalene ring system substituted with methoxy groups and an amine group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the amine using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3).

    Amination: The amine group can undergo further functionalization through reactions with acyl chlorides or anhydrides to form amides.

Scientific Research Applications

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methoxy and amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKZLMXELQFUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1N)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504693-51-9
Record name 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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